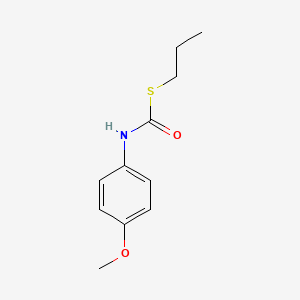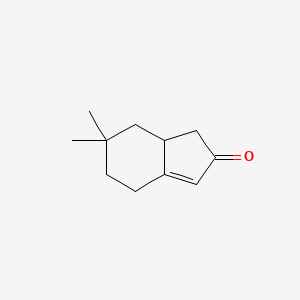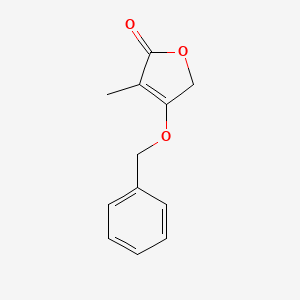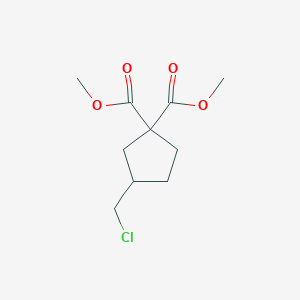![molecular formula C30H24O6 B14263482 Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris- CAS No. 184587-74-4](/img/structure/B14263482.png)
Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-: is an organic compound that contains a benzene ring with three methyleneoxy groups attached to it. This compound is known for its complex structure and is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves several steps. One common method includes the reaction of benzaldehyde with formaldehyde and a suitable catalyst to form the desired product. The reaction conditions typically involve controlled temperatures and pressures to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved in its action are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- can be compared to other similar compounds such as:
Benzyl alcohol: Similar in structure but with different functional groups.
Benzoic acid: An oxidation product of benzaldehyde with distinct chemical properties.
Benzaldehyde oxime: A derivative of benzaldehyde with different reactivity. These compounds share some similarities in their chemical structure but differ in their reactivity and applications, highlighting the uniqueness of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-
Propiedades
Número CAS |
184587-74-4 |
|---|---|
Fórmula molecular |
C30H24O6 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
2-[[3,5-bis[(2-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C30H24O6/c31-16-25-7-1-4-10-28(25)34-19-22-13-23(20-35-29-11-5-2-8-26(29)17-32)15-24(14-22)21-36-30-12-6-3-9-27(30)18-33/h1-18H,19-21H2 |
Clave InChI |
QQXXTYZIJISWCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC(=C2)COC3=CC=CC=C3C=O)COC4=CC=CC=C4C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)



![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
